2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)18-11(14-5)15-8-4-6(12)2-3-7(8)13/h2-4H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKDGOPMQQYZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,5-dichloroaniline with 4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For example, studies have demonstrated that modifications in the thiazole structure can enhance antibacterial potency against resistant strains .
Anticancer Properties
Thiazoles are also recognized for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it may affect cell cycle regulation and promote cancer cell death through specific pathways .
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of certain enzymes involved in disease pathways. For instance, it has shown activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
Agricultural Science
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its efficacy against plant pathogens has been explored, with findings suggesting that it can act as a fungicide or herbicide with minimal toxicity to non-target organisms .
Plant Growth Regulation
Research indicates that thiazole derivatives can influence plant growth and development. The compound has been tested for its ability to enhance root development and increase resistance to abiotic stresses such as drought .
Material Science
Polymer Chemistry
The compound's reactivity allows it to be used in synthesizing novel polymers. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .
Nanotechnology Applications
In nanotechnology, this compound is being investigated for its role in developing nanostructured materials. Its ability to functionalize nanoparticles could lead to advancements in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC)
- Structure : Differs by a 4-chlorobenzyl group instead of 2,5-dichlorophenyl .
- Pharmacology : Demonstrated significant antidiabetic activity in streptozotocin-induced diabetic rats. It reduced blood glucose levels (by ~40%), enhanced insulin sensitivity, and mitigated oxidative stress by lowering malondialdehyde (MDA) and inflammatory cytokines (TNF-α, IL-6) .
- Mechanism : Improved pancreatic β-cell function and antioxidant enzyme activity (SOD, CAT) .
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives
- Structure: Varied benzylamino substituents (e.g., 3,4-dichloro, 4-fluoro) .
- Pharmacology: Designed as xanthine oxidase inhibitors, these compounds showed competitive inhibition (Ki = 0.12–0.45 μM) and free radical scavenging activity. Docking studies (PDB ID: 1N5X) highlighted the importance of the benzylamino group’s electronic properties for binding .
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
- Structure : Lacks chlorine substituents, featuring a phenyl group instead .
- Pharmacology: Limited reported bioactivity, suggesting that chlorination enhances target specificity and potency in related compounds .
Key Structural and Functional Differences
Pharmacokinetic and Toxicological Considerations
Biological Activity
2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This thiazole derivative exhibits a range of biological properties that make it a candidate for further research and development.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. A study indicated that related compounds showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the dichlorophenyl group is believed to enhance this activity by increasing lipophilicity, which aids in membrane penetration.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, related compounds have shown significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma) cells. The IC50 values for these compounds often fall within the low micromolar range, suggesting potent activity . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 21.2 |
| Related Thiazole Derivative | U251 | <10 |
Anti-diabetic Properties
Another area of interest is the anti-diabetic activity of thiazole derivatives. Studies have shown that compounds similar to this compound can lower blood glucose levels in diabetic models, potentially through mechanisms involving insulin sensitivity and antioxidant activity .
Case Study 1: Anticancer Activity
In a comparative study, several thiazole derivatives were tested for their anticancer effects on A549 cells. The compound with the dichlorophenyl substitution exhibited a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazole derivatives revealed that those with halogen substitutions showed enhanced effectiveness against resistant strains of bacteria. The dichloro substitution was particularly noted for improving activity against E. faecalis .
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of 2-((2,5-dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves condensation reactions. For example:
- Step 1 : React substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol/water mixture to form intermediates .
- Step 2 : Hydrolyze the ester group under acidic or basic conditions to yield the carboxylic acid derivative. Alternative routes use refluxing acetic acid with sodium acetate to facilitate cyclization, as seen in analogous thiazole syntheses .
- Key Considerations : Solvent polarity and temperature critically influence reaction efficiency and purity.
Q. Which in vivo models are suitable for evaluating the antidiabetic potential of this compound?
- Methodological Answer : Streptozotocin (STZ)-induced diabetic rats are widely used. Key protocols include:
- Induction : Administer STZ (45–65 mg/kg, intraperitoneal) to neonatal rats to mimic non-insulin-dependent diabetes mellitus (NIDDM) .
- Evaluation : Measure fasting blood glucose, insulin sensitivity (via HOMA-IR index), and oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) .
- Example : Compound 135 (a structural analog) reduced blood glucose by 40% in STZ rats, highlighting the importance of the chlorophenylamino moiety .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL is robust for small-molecule refinement, especially with high-resolution or twinned
- Data Collection : Use synchrotron X-ray sources for high-resolution datasets (≤1.0 Å).
- Refinement : Apply twin-law corrections (e.g., BASF command) and anisotropic displacement parameters to model disorder in the dichlorophenyl group .
- Validation : Check Rfree values and electron density maps (e.g., Fo-Fc maps) to confirm thiazole ring planarity and substituent orientation .
Q. What strategies address discrepancies between in vitro enzyme inhibition and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Quantify bioavailability using LC-MS/MS to measure plasma concentrations post-administration. Poor absorption or rapid metabolism (e.g., hepatic glucuronidation) may explain reduced in vivo activity .
- Target Engagement : Use isotopic labeling (e.g., <sup>14</sup>C) to track compound distribution in target tissues like the pancreas or liver .
- Dose Optimization : Conduct dose-response studies to identify the therapeutic window where in vitro IC50 values translate to in vivo effects .
Q. How does the chlorophenylamino substituent influence the compound’s biological activity?
- Methodological Answer :
- SAR Analysis : Compare analogs with varying halogen substitutions (e.g., 2,5-dichloro vs. 4-chloro) using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like xanthine oxidase or inflammatory cytokines .
- Electron-Withdrawing Effects : The 2,5-dichloro configuration enhances electrophilicity, improving interactions with catalytic residues (e.g., Tyr<sup>394</sup> in xanthine oxidase) .
- Data Example : Replacement with a methoxy group reduced activity by 60%, underscoring the necessity of chlorine atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
